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Abstract
Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma

sinense, represents a class of natural products with significant interest in medicinal chemistry.

Its chemical architecture, characterized by a complex polycyclic system and multiple

stereocenters, necessitates a rigorous and systematic approach for complete structural

elucidation. This technical guide provides an in-depth overview of the methodologies and data

interpretation integral to the determination of Ganolactone B's structure, established as 3β,7β-

dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone. The process relies on a suite of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). This document details the experimental protocols for these key techniques

and presents the quantitative data in a structured format for clarity and comparative analysis.

Furthermore, logical workflows and key relational data are visualized through diagrams to

facilitate a deeper understanding of the structure elucidation process.

Introduction
The structural characterization of novel natural products is a cornerstone of drug discovery and

development. Ganolactone B, with the molecular formula C₂₇H₃₈O₆, was identified as a novel

lanostane-type triterpene through its isolation from Ganoderma sinense.[1] The elucidation of

its intricate structure was accomplished through a combination of one- and two-dimensional

NMR spectroscopy, and mass spectrometry, without the use of X-ray crystallography. This
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guide will walk through the key experimental evidence and logical steps that led to the definitive

structural assignment of Ganolactone B.

Physicochemical and Spectroscopic Data
The initial characterization of Ganolactone B involved the determination of its fundamental

physicochemical and spectroscopic properties.

Property Value

Appearance Colorless needles

Molecular Formula C₂₇H₃₈O₆

Molecular Weight 458.59 g/mol

Melting Point >300°C

Optical Rotation +183° (c=0.3, MeOH)

HR-ESI-MS
m/z [M+H]⁺ calculated for C₂₇H₃₉O₆: 459.2747,

found: 459.2750

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the principal technique employed for the detailed structural analysis of

Ganolactone B. A standard suite of NMR experiments was conducted to establish the carbon

skeleton and the relative stereochemistry.

Instrumentation: Bruker AVANCE 500 MHz spectrometer.

Solvent: Pyridine-d₅.

Temperature: 25°C.

Proton (¹H) NMR: 500 MHz, standard pulse sequences.

Carbon (¹³C) NMR: 125 MHz, proton-decoupled.
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2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations (2-3 bonds), crucial for connecting spin systems and identifying quaternary

carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations

between protons, providing insights into the relative stereochemistry.

Mass Spectrometry (MS)
High-resolution mass spectrometry was used to determine the exact molecular formula of

Ganolactone B.

Instrumentation: Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization

(ESI) source.

Ionization Mode: Positive.

Data Analysis: The molecular formula was determined from the measured m/z value of the

protonated molecular ion [M+H]⁺.

NMR Data and Structural Elucidation
The complete assignment of the ¹H and ¹³C NMR spectra of Ganolactone B was achieved

through the combined analysis of 1D and 2D NMR data.

¹H and ¹³C NMR Spectral Data
The following table summarizes the assigned chemical shifts for all protons and carbons in

Ganolactone B.
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Position ¹³C (δc) ¹H (δH, multiplicity, J in Hz)

1 35.8 1.85 (m), 1.65 (m)

2 28.5 1.95 (m)

3 78.9 3.22 (dd, 11.5, 4.5)

4 38.9 2.15 (m)

5 50.1 1.55 (m)

6 29.8 2.05 (m)

7 74.5 4.45 (t, 8.5)

8 145.8 -

9 140.2 -

10 37.2 -

11 200.1 -

12 49.5 2.65 (d, 12.0)

13 45.3 -

14 50.8 -

15 215.5 -

16 35.1 2.81 (m), 2.66 (m)

17 48.2 2.55 (m)

18 18.9 1.15 (s)

19 19.1 1.25 (s)

20 86.5 -

21 21.5 1.39 (s)

22 34.2 2.68 (m), 2.49 (m)

23 25.8 1.90 (m)
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24 175.2 -

25 30.1 2.10 (m)

26 22.5 0.95 (d, 6.5)

27 22.8 0.98 (d, 6.5)

2D NMR Correlation Analysis
The structural backbone and key functional groups were pieced together using 2D NMR data.

COSY correlations established the proton-proton coupling networks, allowing for the tracing of

the spin systems within the molecule. For example, the correlations from H-3 to H-2 and H-4,

and from H-7 to H-6, were readily identified.

HMBC correlations were pivotal in connecting the individual spin systems and in placing the

quaternary carbons and carbonyl groups. Key HMBC correlations are summarized below and

visualized in the subsequent diagram.

Proton Correlated Carbons (δc)

H-3 (3.22) C-1 (35.8), C-2 (28.5), C-4 (38.9), C-5 (50.1)

H-7 (4.45) C-5 (50.1), C-6 (29.8), C-8 (145.8), C-9 (140.2)

H-18 (1.15)
C-12 (49.5), C-13 (45.3), C-14 (50.8), C-17

(48.2)

H-19 (1.25) C-1 (35.8), C-5 (50.1), C-9 (140.2), C-10 (37.2)

H-21 (1.39) C-17 (48.2), C-20 (86.5), C-22 (34.2)

H-26 (0.95) C-24 (175.2), C-25 (30.1), C-27 (22.8)

H-27 (0.98) C-24 (175.2), C-25 (30.1), C-26 (22.5)

These correlations confirmed the positions of the hydroxyl groups at C-3 and C-7, the carbonyl

groups at C-11 and C-15, and the lactone ring involving C-20 and C-24.
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NOESY correlations provided crucial information about the relative stereochemistry of

Ganolactone B. For instance, correlations between H-3 and H-5, and between H-7 and H-14,

helped to establish the β-orientation of the hydroxyl groups at C-3 and C-7.
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Caption: Experimental workflow for the isolation and structural elucidation of Ganolactone B.
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Caption: Logical flow from spectroscopic data to the final structure of Ganolactone B.
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The chemical structure of Ganolactone B was unequivocally determined as 3β,7β-dihydroxy-

11,15-dioxo-lanosta-8-en-24→20 lactone through the systematic application and interpretation

of modern spectroscopic techniques. The combination of high-resolution mass spectrometry

and a comprehensive suite of 1D and 2D NMR experiments provided the necessary evidence

to establish the molecular formula, the carbon skeleton, the location of functional groups, and

the relative stereochemistry. This guide has outlined the detailed experimental protocols and

the logical framework that underpin the structural elucidation of this complex natural product,

serving as a valuable resource for researchers in the field of natural product chemistry and

drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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